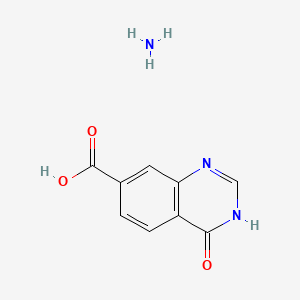![molecular formula C26H40O6 B13851760 (5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl involves multiple steps, starting from cortisol.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, such as tetrahydrocortisol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is used as an intermediate in the synthesis of other complex molecules. It serves as a building block for the development of new compounds with potential therapeutic applications .
Biology: : In biological research, this compound is studied for its role in the metabolism of cortisol and its effects on various physiological processes. It is also used to investigate the mechanisms of steroid hormone action .
Medicine: : In medicine, 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is explored for its potential therapeutic effects, particularly in the treatment of diseases related to cortisol metabolism .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various applications .
Wirkmechanismus
The mechanism of action of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl involves its interaction with specific molecular targets and pathways. It primarily acts on the enzymes involved in cortisol metabolism, such as 5Alpha-reductase and 3Alpha-hydroxysteroid dehydrogenase . By modulating these enzymes, the compound influences the levels of cortisol and its metabolites, thereby affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5Alpha-Dihydrocortisol: The parent compound, which is a direct metabolite of cortisol.
3Alpha,5Alpha-Tetrahydrocortisol: A further metabolized form of 5Alpha-Dihydrocortisol.
Cortisol: The primary glucocorticoid hormone involved in stress response and metabolism.
Uniqueness: : 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C26H40O6 |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(oxan-2-yloxy)acetyl]-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C26H40O6/c1-24-10-8-17(27)13-16(24)6-7-18-19-9-11-26(30,25(19,2)14-20(28)23(18)24)21(29)15-32-22-5-3-4-12-31-22/h16,18-20,22-23,28,30H,3-15H2,1-2H3/t16-,18-,19-,20-,22?,23+,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
QXOAVHFOCNIKLG-KUPZHLQESA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC5CCCCO5)O)C)O |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5CCCCO5)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)





![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)

